molecular formula C14H12FNO B1219441 4'-(p-Fluorophenyl)acetanilide CAS No. 398-32-3

4'-(p-Fluorophenyl)acetanilide

Cat. No. B1219441
CAS RN: 398-32-3
M. Wt: 229.25 g/mol
InChI Key: JORMZLCKCZMVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-(4-fluorophenyl)acetanilide is a biphenyl that is 1,1'-biphenyl substituted by a fluoro group at position 4 and a acetylamino group at position 4'. It induces neoplastic lesions in rats. It has a role as a carcinogenic agent. It is a member of biphenyls, a member of monofluorobenzenes, a N-acetylarylamine and a secondary carboxamide.

Scientific Research Applications

Synthesis and Characterization

4'-(p-Fluorophenyl)acetanilide derivatives have been synthesized and characterized for various scientific applications. These derivatives have shown potential in the development of chemical hybridizing agents (CHAs) for wheat, indicating their utility in agriculture and plant science research. The structure and properties of these derivatives have been extensively studied, highlighting their significance in organic chemistry and materials science (Chakraborty & Devakumar, 2006).

Catalytic Activities

The catalytic activities of acetanilide derivatives, including those substituted with a fluorophenyl group, have been explored in various chemical reactions. These compounds have been utilized as catalysts in Suzuki–Miyaura cross-coupling reactions, demonstrating their importance in facilitating bond-forming processes in organic synthesis. This application underscores their role in the development of new synthetic methodologies and the production of complex organic molecules (Dewan et al., 2014).

Analytical Applications

Acetanilide and its derivatives, including 4'-(p-Fluorophenyl)acetanilide, have been used as standards in quantitative NMR spectroscopy (qNMR) for pharmaceuticals. This application is crucial for ensuring the accuracy and precision of qNMR measurements, which are vital for the quality control and compliance testing of pharmaceutical products. The role of acetanilide derivatives in analytical chemistry highlights their utility in ensuring the reliability of analytical results in the pharmaceutical industry (Rundlöf et al., 2014).

Pharmacological Research

While direct applications of 4'-(p-Fluorophenyl)acetanilide in pharmacology were not highlighted in the available literature, acetanilide derivatives have been historically significant in medicinal chemistry. For instance, acetanilide was the precursor for the development of acetaminophen, one of the most widely used analgesics. Research into the metabolism and action mechanisms of acetanilide derivatives continues to inform the development of new drugs and therapeutic agents (Mallet et al., 2010).

properties

CAS RN

398-32-3

Product Name

4'-(p-Fluorophenyl)acetanilide

Molecular Formula

C14H12FNO

Molecular Weight

229.25 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)phenyl]acetamide

InChI

InChI=1S/C14H12FNO/c1-10(17)16-14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9H,1H3,(H,16,17)

InChI Key

JORMZLCKCZMVJM-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)F

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)F

Other CAS RN

398-32-3

synonyms

4'-fluoro-4-biphenylacetamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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